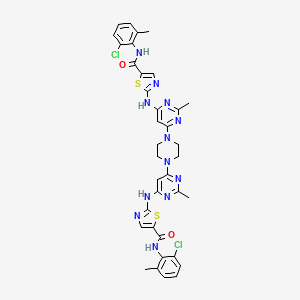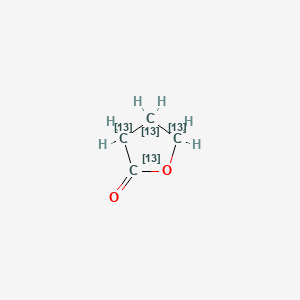
Azaperone-d4
Vue d'ensemble
Description
Azaperone-d4 is a deuterium-labeled version of Azaperone . It is a pyridinylpiperazine and butyrophenone neuroleptic agent with antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine . It acts as a dopamine antagonist and also has some antihistaminic and anticholinergic properties .
Synthesis Analysis
While specific synthesis methods for Azaperone-d4 were not found in the search results, a related study on Azaperone and Azaperol mentioned a CO2 effervescence–assisted emulsification microextraction method . The substances were extracted from swine adipose samples using 1% (v/v) ammoniated acetonitrile at 55 °C .Molecular Structure Analysis
Azaperone-d4 has a molecular formula of C19H18D4FN3O . Its average mass is 331.421 Da and its monoisotopic mass is 331.199799 Da .Physical And Chemical Properties Analysis
Azaperone-d4 has a molecular weight of 331.42 . Its molecular formula is C19H18D4FN3O .Applications De Recherche Scientifique
Veterinary Medicine
Azaperone is a butyrophenone neuroleptic drug with sedative and antiemetic effects, which is used mainly in pigs for anesthesia and to reduce aggression in farmed pigs . It is rapidly absorbed, distributed to tissues, and metabolized mainly to azaperol .
Residue Analysis in Animal-Derived Foods
Azaperone and its metabolite azaperol are often used as marker residues to control the use of azaperone in animal-derived foods . In China, the Ministry of Agriculture has introduced laws regarding the maximum residue limits of the veterinary drug in food of animal origin .
Synthesis Research
Azaperone can be synthesized as a dopamine antagonist in four steps . An improved synthetic route is presented for azaperone using a phase-transfer catalyst .
Microextraction Methods
A CO2 effervescence–assisted emulsification microextraction method using an efficient switchable solvent was proposed for the enrichment of azaperone and azaperol in swine adipose samples .
Pharmacological Research
Azaperol, the main metabolite of azaperone, shows weak but similar pharmacological activities to azaperone . This makes it an interesting subject for further pharmacological research.
Food Safety Regulations
The draft maximum residue limits (MRL) of azaperone were set at 60 μg kg−1 for swine muscle and adipose tissue and 100 μg kg−1 for swine liver and kidney in China . This highlights the importance of azaperone in food safety regulations.
Mécanisme D'action
Target of Action
Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .
Mode of Action
Azaperone-d4 acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . Azaperone-d4 also has some antihistaminic and anticholinergic properties .
Biochemical Pathways
The primary biochemical pathway affected by Azaperone-d4 is the dopaminergic pathway . By antagonizing dopamine receptors, Azaperone-d4 can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of Azaperone-d4.
Result of Action
Azaperone-d4, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-YKVCKAMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746819 | |
| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaperone-d4 | |
CAS RN |
1173021-72-1 | |
| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















